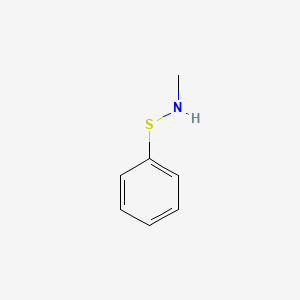![molecular formula C17H12N2 B14699930 Benzo[a]acridin-12-amine CAS No. 20690-04-4](/img/structure/B14699930.png)
Benzo[a]acridin-12-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[a]acridin-12-amine is a heterocyclic aromatic amine that belongs to the acridine family. Acridines are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique planar structure of acridines allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[a]acridin-12-amine typically involves multi-step reactions starting from readily available aromatic compounds. One common method involves the cyclization of 2-aminobiphenyl derivatives under acidic conditions to form the acridine core .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization is one such method that has been developed for the efficient synthesis of acridine derivatives . This method allows for the large-scale production of the compound with high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[a]acridin-12-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens, sulfonic acids, and nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, and nitrated acridine derivatives.
Applications De Recherche Scientifique
Benzo[a]acridin-12-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzo[a]acridin-12-amine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to DNA damage and apoptosis in cancer cells, making it a potent anticancer agent .
Comparaison Avec Des Composés Similaires
Acridine: A parent compound with similar DNA intercalating properties.
Amsacrine: An acridine derivative used as an anticancer drug.
Triazoloacridone: Another derivative with potent anticancer activity.
Uniqueness: Benzo[a]acridin-12-amine stands out due to its specific substitution pattern, which enhances its binding affinity to DNA and its overall biological activity. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
20690-04-4 |
|---|---|
Formule moléculaire |
C17H12N2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
benzo[a]acridin-12-amine |
InChI |
InChI=1S/C17H12N2/c18-17-13-7-3-4-8-14(13)19-15-10-9-11-5-1-2-6-12(11)16(15)17/h1-10H,(H2,18,19) |
Clé InChI |
SOKJXIAFZCFMPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


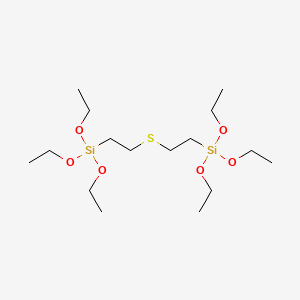
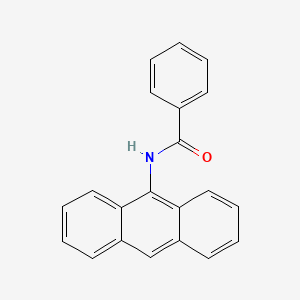

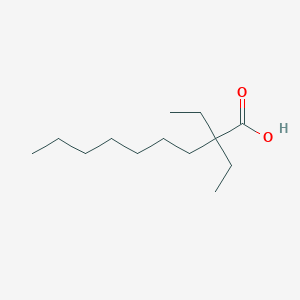
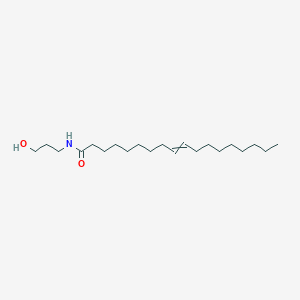
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
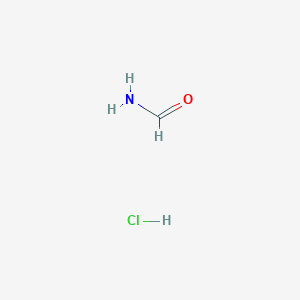

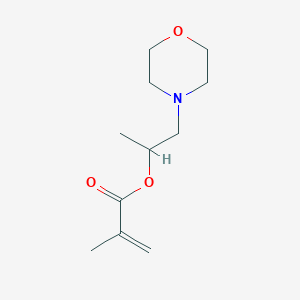
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)

